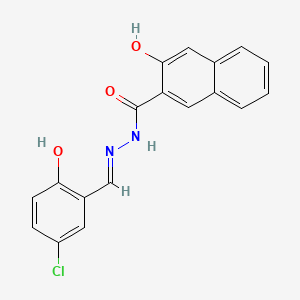![molecular formula C20H21N5O2 B5970643 2-methyl-4-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one](/img/structure/B5970643.png)
2-methyl-4-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidinone core substituted with a piperidinyl group, which is further functionalized with a phenylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through a cyclization reaction involving amido-nitriles under mild conditions, often catalyzed by nickel . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the pyrimidinone core via a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The phenylimidazole moiety can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylimidazole moiety can lead to the formation of imidazole N-oxides .
Scientific Research Applications
2-methyl-4-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-4-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The phenylimidazole moiety can bind to enzyme active sites or receptor binding pockets, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(imidazole-1-carbonyl)piperidin-4-yl]-3H-imidazo[4,5-b]pyridin-2-one
- 4-((6-Bromo-2-chloroquinolin-3-yl)methylene)-2-phenyl-1-(2,3,4-trisubstituted phenyl)-1H-imidazol-5(4H)-one
Uniqueness
2-methyl-4-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinone core with a phenylimidazole moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-4-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-22-16(11-18(26)23-13)14-7-9-25(10-8-14)20(27)17-12-21-19(24-17)15-5-3-2-4-6-15/h2-6,11-12,14H,7-10H2,1H3,(H,21,24)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXCKCPHDZVMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCN(CC2)C(=O)C3=CN=C(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B5970570.png)
![N-ethyl-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B5970578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-3-phenylpropanamide](/img/structure/B5970585.png)
![N-[[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyloxolan-3-amine](/img/structure/B5970609.png)
![3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one](/img/structure/B5970612.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5970616.png)
![methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B5970617.png)
![(3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B5970625.png)
![6,8-DIETHYL 5-AMINO-7-(3-METHOXYPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B5970629.png)
![6-(5-phenyl-1H-pyrrol-2-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5970631.png)
![[2-[1-[(2-Hydroxyphenyl)methyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B5970638.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5970652.png)
![3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline](/img/structure/B5970656.png)
